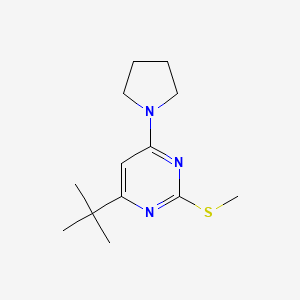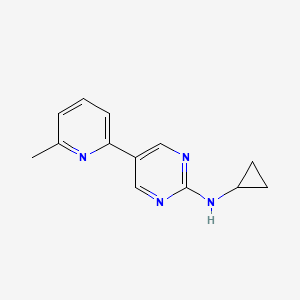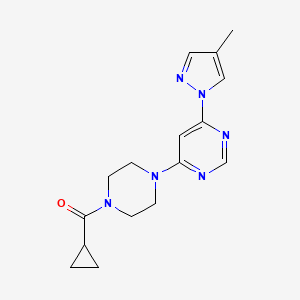
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine, also known as CPM-PP, is a new synthetic compound that has been developed in recent years for a variety of scientific applications. It is a member of the pyrimidine family and is composed of a cyclopropylmethyl group and a pyridine ring. CPM-PP has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental toxins on the body. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in the development of new drugs and in the study of drug metabolism.
Mecanismo De Acción
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine works by binding to specific proteins in the body and altering their structure and function. It has been found to bind to and modulate the activity of several different proteins, including enzymes, ion channels, and receptors. By binding to these proteins, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine can alter their activity and thus affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several different enzymes, including those involved in metabolism, detoxification, and signal transduction. It has also been found to modulate the activity of ion channels and receptors, which can affect the flow of ions and other molecules in and out of cells. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is easy to synthesize, is relatively non-toxic, and can be used in a variety of different applications. However, it also has some limitations. It is not very stable in solution, and it can be difficult to control the concentration of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine in a solution. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is not very soluble in water, which can limit its use in some applications.
Direcciones Futuras
The potential future directions for N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine are numerous. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to study the effects of various environmental toxins on the body, as well as to study the structure and function of proteins. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary components on the body. Finally, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine could be used to study the effects of various hormones on the body.
Métodos De Síntesis
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is synthesized through a process known as the Barton-McCombie reaction. This reaction involves the reaction of a cyclopropylmethyl halide with a pyrimidine to form the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically completed in a few hours and yields the desired product in high yield.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEIKKBBVDUASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)

![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441671.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441674.png)